![molecular formula C20H23N3O2S B12517356 1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- CAS No. 651335-95-4](/img/structure/B12517356.png)
1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- is a heterocyclic compound that features an indazole core Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indazole derivatives typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole core . Another approach involves the use of ortho-substituted benzaldehydes and hydrazine under specific conditions to achieve cyclization . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, have also been employed to synthesize 1H-indazoles .
Industrial Production Methods
Industrial production of 1H-indazole derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the cyclization process. The choice of starting materials and reaction conditions can significantly impact the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions
1H-Indazole derivatives can undergo various chemical reactions, including:
Oxidation: Oxidative transformations can modify the indazole core, introducing functional groups that enhance biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different substituents onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-indazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, indazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .
類似化合物との比較
Similar Compounds
1H-Indazole: The parent compound, known for its broad range of biological activities.
2H-Indazole: A structural isomer with different chemical properties and biological activities.
Indazole-3-carboxylic acid: Another derivative with potential therapeutic applications.
Uniqueness
1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- is unique due to its specific substituents, which can enhance its biological activity and selectivity. The presence of the piperidinylmethyl group and the sulfonyl group can influence the compound’s pharmacokinetic properties and its interaction with molecular targets .
特性
CAS番号 |
651335-95-4 |
|---|---|
分子式 |
C20H23N3O2S |
分子量 |
369.5 g/mol |
IUPAC名 |
3-(4-methylphenyl)sulfonyl-1-(piperidin-3-ylmethyl)indazole |
InChI |
InChI=1S/C20H23N3O2S/c1-15-8-10-17(11-9-15)26(24,25)20-18-6-2-3-7-19(18)23(22-20)14-16-5-4-12-21-13-16/h2-3,6-11,16,21H,4-5,12-14H2,1H3 |
InChIキー |
LUHZCZQPLOMEHL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN(C3=CC=CC=C32)CC4CCCNC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



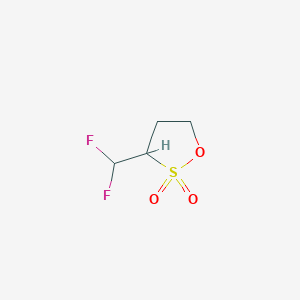

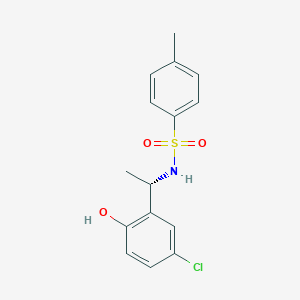
![Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-](/img/structure/B12517311.png)
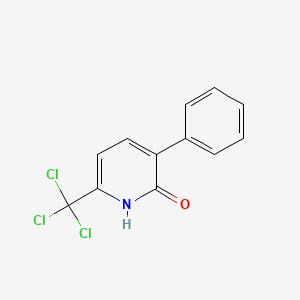
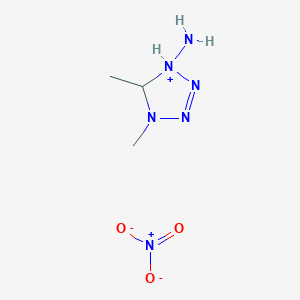
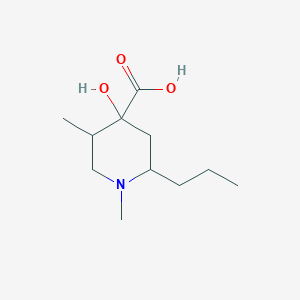


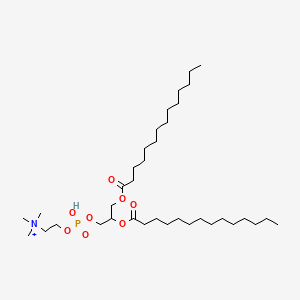


![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
